1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione
Overview
Description
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its imidazolidine ring structure, which is substituted with a 2,4-dimethylphenyl group. This compound is known for its stability and unique chemical properties, making it valuable in synthetic chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione can be synthesized through a multi-step process involving the reaction of 2,4-dimethylphenyl isocyanate with glycine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different imidazolidine analogs.
Substitution: The phenyl ring can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
- Oxidized imidazolidine derivatives.
- Reduced imidazolidine analogs.
- Substituted phenyl derivatives .
Scientific Research Applications
1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)imidazolidine-2,4,5-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-6-3-4-8(7(2)5-6)13-10(15)9(14)12-11(13)16/h3-5H,1-2H3,(H,12,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBYXQUIBXIEHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=O)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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